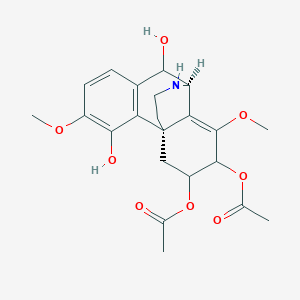

Fenfangjine G

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,9R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14?,17-,18?,20?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYLKUBETBPYFU-BQMSLCBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@]23CCN[C@H](C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Fenfangjine G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji)[1]. This plant has a long history of use in Traditional Chinese Medicine for conditions such as rheumatism, inflammation, and diuretic needs[2]. As an active component of the Fangji Huangqi Tang (FHT) formulation, which is investigated for the treatment of nephrotic syndrome, this compound is a compound of significant interest for its potential therapeutic applications[2]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its implicated biological signaling pathways.

Physicochemical Data

The experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available computed and basic experimental data.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₈ | [3][4] |

| Molecular Weight | 433.5 g/mol | [3] |

| IUPAC Name | [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | [3] |

| CAS Number | 205533-81-9 | [4] |

| Physical Form | Powder, Crystalline Solid | [4][5][6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate, Acetone | [5][7] |

| Storage Conditions | 2-8°C, protected from air and light | [5][6] |

| Computed XLogP3 | -0.1 | [3] |

| Predicted pKa | 9.63 ± 0.70 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 9 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Topological Polar Surface Area | 124 Ų | [3] |

Experimental Protocols

While specific experimental data for this compound is sparse, the following are detailed standard methodologies for determining the key physicochemical properties of a powdered natural product like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. The capillary method is a standard and widely used technique for this determination[3][5][8].

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder to collect a small sample[8]. The tube is then inverted and tapped gently to pack the solid into the sealed end. The final packed height of the sample should be approximately 2-3 mm[8].

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus.

-

Measurement:

-

For an unknown compound, a rapid heating ramp (10-20°C per minute) is used to determine an approximate melting range[5].

-

A second, more precise measurement is then performed with a fresh sample. The apparatus is heated to a temperature approximately 20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute[5].

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (1-2°C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent[9].

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached[9].

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (the saturated solution) is then carefully filtered through a chemically inert filter (e.g., PTFE) to remove any remaining solid particles[9].

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification[9].

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds[4][10][11].

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a co-solvent system if solubility is low[4][11]. The ionic strength of the solution is kept constant using a background electrolyte like KCl[4].

-

Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)[4]. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve[10]. For a basic compound like an alkaloid, the pH at which half of the compound is protonated corresponds to the pKa.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination[12][13].

Methodology:

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases[12].

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of this compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Signaling Pathways

This compound is an active constituent of Fangji Huangqi Tang (FHT), a traditional Chinese medicine formula studied for its therapeutic effects on nephrotic syndrome. Research indicates that FHT exerts its effects by modulating key signaling pathways involved in inflammation and cell survival.

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. In the context of nephrotic syndrome, its dysregulation can contribute to renal cell damage. FHT has been shown to exert a renoprotective effect by inhibiting this pathway, thereby reducing inflammation and apoptosis.

Caption: PI3K-Akt signaling pathway and the inhibitory role of this compound (as part of FHT).

IL-13/STAT6 Signaling Pathway

The IL-13/STAT6 pathway is a key mediator of Th2-driven inflammation, which is implicated in the pathogenesis of certain kidney diseases. IL-13 signaling through its receptor leads to the activation of STAT6, which then translocates to the nucleus to regulate the transcription of inflammatory genes.

Caption: IL-13/STAT6 signaling pathway potentially modulated by this compound (as part of FHT).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the logP of this compound using the shake-flask method.

Caption: Workflow for experimental logP determination using the shake-flask method.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the context of kidney disease. While comprehensive experimental data on its physicochemical properties are still forthcoming, this guide provides the currently available information and outlines the standard methodologies for its full characterization. The elucidation of its role in modulating the PI3K-Akt and IL-13/STAT6 signaling pathways offers a solid foundation for further mechanistic studies and drug development efforts. It is recommended that future research prioritize the experimental determination of the key physicochemical parameters outlined herein to build a more complete profile of this important alkaloid.

References

- 1. Stephania tetrandra S. Moore| BioCrick [biocrick.com]

- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. researchgate.net [researchgate.net]

- 7. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. medwinpublishers.com [medwinpublishers.com]

- 11. enamine.net [enamine.net]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

Fenfangjine G discovery and origin in Stephania tetrandra

An In-depth Technical Guide to Fenfangjine G: Discovery and Origin in Stephania tetrandra

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and origin of this compound, a bisbenzylisoquinoline alkaloid identified in Stephania tetrandra S. Moore. While the body of research on Stephania tetrandra is extensive, focusing on major constituents like tetrandrine and fangchinoline, specific data on this compound is limited. This document synthesizes the available information regarding its discovery, chemical properties, and likely biosynthesis within the context of related alkaloids from the same plant species. It also presents generalized experimental protocols for its isolation and characterization based on established methods for bisbenzylisoquinoline alkaloids. Due to the limited publicly available research on this specific compound, this guide also highlights the gaps in our current understanding, particularly concerning its pharmacological activities and effects on cellular signaling pathways.

Introduction to Stephania tetrandra and its Alkaloids

Stephania tetrandra S. Moore, a member of the Menispermaceae family, is a perennial vine native to China and Taiwan.[1] Its root, known in Traditional Chinese Medicine as "Fen Fang Ji," has been used for centuries to treat a variety of ailments, including arthritis, edema, and hypertension.[2][3] The primary bioactive constituents of S. tetrandra are a diverse group of benzylisoquinoline alkaloids (BIAs), with bisbenzylisoquinoline alkaloids being the most prominent.[4][5] These compounds are known for a wide range of pharmacological effects, including anti-inflammatory, immunosuppressive, and anti-cancer activities.[5][6][7]

Discovery and Origin of this compound

The discovery of this compound is attributed to a 1998 study by Ogino and colleagues, published in the journal Heterocycles. This research focused on the isolation and characterization of new bisbenzylisoquinoline alkaloids from the root of Stephania tetrandra. While the full text of this seminal paper is not widely available in open-access databases, its findings have been cited in subsequent reviews of natural products.

This compound is one of several related compounds, including Fenfangjine A, B, C, and D, that have been isolated from S. tetrandra, suggesting a common biosynthetic origin within the plant's secondary metabolism.[5] The biosynthesis of bisbenzylisoquinoline alkaloids in Stephania tetrandra begins with the amino acid L-tyrosine, which undergoes a series of enzymatic reactions to form two benzylisoquinoline monomer units. These units are then coupled to create the characteristic bisbenzylisoquinoline scaffold.[8][9] The specific enzymatic steps leading to the final structure of this compound have not been fully elucidated but are presumed to follow this general pathway.

Chemical and Physical Properties

This compound is a member of the bisbenzylisoquinoline alkaloid family. Its chemical structure and properties have been determined through spectroscopic analysis. The available quantitative data for this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₈ | [7] |

| Molecular Weight | 433.45 g/mol | [7] |

| CAS Number | 205533-81-9 | [10] |

| Appearance | Powder | [10] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are contained within the primary literature (Ogino et al., 1998), which could not be accessed for this review. However, based on established methods for the separation of bisbenzylisoquinoline alkaloids from Stephania tetrandra, a generalized protocol can be outlined.

General Alkaloid Extraction from Stephania tetrandra

-

Plant Material Preparation: Dried roots of Stephania tetrandra are ground into a fine powder.

-

Extraction: The powdered root material is typically extracted with an organic solvent such as methanol or ethanol, often with the addition of a base like lime water to facilitate the extraction of free alkaloids. This can be done through maceration, percolation, or Soxhlet extraction.

-

Acid-Base Partitioning: The crude extract is then subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 3% HCl), and this solution is washed with an immiscible organic solvent (e.g., chloroform) to remove non-basic compounds.

-

Alkaloid Precipitation: The acidic aqueous layer is then basified (e.g., with NH₄OH) to a pH of 9-11, causing the alkaloids to precipitate.

-

Final Extraction: The precipitated alkaloids are then extracted into an organic solvent such as chloroform or ethyl acetate. The organic layer is washed, dried, and evaporated to yield a crude alkaloid mixture.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex combination of various bisbenzylisoquinoline alkaloids. The separation and purification of individual compounds like this compound require chromatographic techniques.

-

Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the alkaloids into fractions.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Countercurrent Chromatography: This technique has also been successfully employed for the separation of alkaloids from Stephania tetrandra.

Structure Elucidation

The definitive structure of an isolated compound like this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Generalized Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of available scientific literature and databases did not yield specific studies on the pharmacological activities or the effects of this compound on cellular signaling pathways. While many other bisbenzylisoquinoline alkaloids from Stephania tetrandra, such as tetrandrine and fangchinoline, have been extensively studied for their biological effects, this compound appears to be a less-investigated compound.

The total alkaloid extract of Stephania tetrandra has been shown to induce apoptosis in non-small cell lung cancer cells by regulating the protein BBC3.[6] It is plausible that this compound, as a constituent of this extract, may contribute to the overall pharmacological profile of the plant. However, without direct experimental evidence, its specific contributions and mechanisms of action remain unknown.

Future research is warranted to explore the potential therapeutic properties of this compound and to elucidate its interactions with biological targets and signaling cascades.

Conclusion

This compound is a bisbenzylisoquinoline alkaloid that was discovered in the roots of Stephania tetrandra in 1998. While its chemical structure and properties are documented, there is a significant lack of information regarding its specific biological activities and mechanisms of action. This technical guide has synthesized the available information on its discovery and origin and has provided a generalized experimental framework for its isolation and characterization. Further investigation into the pharmacological potential of this compound is a promising area for future research in natural product drug discovery.

References

- 1. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total alkaloids in Stephania tetrandra induce apoptosis by regulating BBC3 in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Alkaloid - Wikipedia [en.wikipedia.org]

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activities of Alkaloids from Stephania tetrandra

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stephania tetrandra, a perennial vine utilized for centuries in traditional Chinese medicine, is a rich source of bioactive bisbenzylisoquinoline alkaloids, primarily tetrandrine and fangchinoline. These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the known biological effects of these alkaloids, with a focus on their anti-cancer, anti-inflammatory, immunosuppressive, and cardiovascular properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by these promising natural products.

Anti-Cancer Activities

Both tetrandrine and fangchinoline have demonstrated significant anti-neoplastic effects across a wide range of cancer cell lines and in preclinical animal models. Their mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of proliferation, migration, and invasion.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of tetrandrine and fangchinoline in various cancer cell lines, providing a comparative overview of their cytotoxic potency.

Table 1: IC50 Values of Tetrandrine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MDA-MB-231 | Breast Cancer | 8.76 | [3] |

| MCF7 | Breast Cancer | 21.76 | [3] |

| PC-3 | Prostate Cancer | Not specified | [4] |

| DU145 | Prostate Cancer | Not specified | [4] |

| A549 | Lung Cancer | Not specified | [5] |

| H1299 | Lung Cancer | Not specified | [5] |

| CNE1 | Nasopharyngeal Carcinoma | 1.5 (maximum non-cytotoxic dose) | [6] |

| CNE2 | Nasopharyngeal Carcinoma | 1.8 (maximum non-cytotoxic dose) | [6] |

| SW620 | Colon Cancer | ~1 | [5] |

| HepG2 | Liver Cancer | Not specified | [5] |

| SiHa | Cervical Cancer | Not specified | [5] |

| BXPC3 | Pancreatic Cancer | <20 | [5] |

| MiaPaCa2 | Pancreatic Cancer | <20 | [5] |

| HBZY-1 | Rat Glomerular Mesangial Cells | >3 (non-toxic) | [7] |

| HRMC | Human Renal Mesangial Cells | 3.16 (48h) | [7] |

| MOLT-4 | T-cell Leukemia | 4.43 | [8] |

| MOLT-4/DNR | Doxorubicin-resistant T-cell Leukemia | 3.62 | [8] |

Table 2: IC50 Values of Fangchinoline in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | [9] |

| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | [9] |

| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | [9] |

| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | [9] |

| HET-1A | Normal Human Esophageal Epithelial | 8.93 | [9] |

| WM9 | Melanoma | 1.07 (derivative) | [10][11] |

| HT29 | Colorectal Cancer | Not specified | [12] |

| HCT116 | Colorectal Cancer | Not specified | [12] |

| DLD-1 | Colon Adenocarcinoma | Not specified | [10] |

| LoVo | Colon Adenocarcinoma | Not specified | [10] |

| OVCAR-3 | Ovarian Cancer | ~25-50 | [13] |

| MDAH 2774 | Ovarian Cancer | ~25-50 | [13] |

| ES-2 | Ovarian Cancer | ~25-50 | [13] |

| SK-OV-3 | Ovarian Cancer | ~25-50 | [13] |

Signaling Pathways in Cancer

Tetrandrine and fangchinoline exert their anti-cancer effects by modulating several critical signaling pathways.

-

PI3K/Akt/mTOR Pathway: Both alkaloids have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[14][15] Inhibition of this pathway leads to decreased phosphorylation of Akt and downstream effectors like mTOR, ultimately promoting apoptosis and inhibiting cell proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Tetrandrine has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[13][16] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Tetrandrine.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Both tetrandrine and fangchinoline have been reported to modulate MAPK signaling, often leading to the activation of pro-apoptotic JNK and p38, and the inhibition of the pro-proliferative ERK pathway.[4][17]

Caption: Modulation of the MAPK signaling pathway.

Experimental Protocols

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of tetrandrine or fangchinoline for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

This protocol is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with the desired concentrations of alkaloids, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This protocol is used to evaluate the anti-tumor efficacy of compounds in a living organism.

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Administer tetrandrine or fangchinoline (e.g., 25-50 mg/kg/day) via intraperitoneal injection or oral gavage for a specified period (e.g., 3-4 weeks).[10][20]

-

Tumor Measurement: Measure the tumor volume every 2-3 days using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Anti-Inflammatory Activities

Tetrandrine and fangchinoline exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: In Vivo Anti-Inflammatory Effects

Table 3: In Vivo Anti-Inflammatory Effects of Tetrandrine and Fangchinoline

| Alkaloid | Animal Model | Dosage | Effect | Citation(s) |

| Tetrandrine | Adjuvant-induced arthritis mice | 6 mg/kg/day (i.p.) | Significantly decreased ankle diameter and inflammatory score | [21] |

| Tetrandrine | Oxaliplatin-induced mechanical allodynia mice | 45 mg/kg (gavage) | Alleviated mechanical allodynia | [22] |

| Tetrandrine | 5XFAD mouse model of Alzheimer's | 10, 20, 40 mg/kg (i.p. every 2 days) | Dose-dependently improved cognitive ability and reduced amyloid plaque deposition | [23] |

| Fangchinoline | Rheumatoid arthritis-induced rats | 2 µM and 4 µM | Reduced serum levels of TNF-α and IL-6 | [2] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of these alkaloids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, as described in the anti-cancer section. Additionally, tetrandrine has been shown to inhibit the STING-TBK1 pathway, which is involved in innate immune responses.[24]

Caption: Inhibition of the STING-TBK1 signaling pathway by Tetrandrine.

Experimental Protocols

-

Induction of Arthritis: Induce arthritis in rodents (e.g., mice) by injecting complete Freund's adjuvant (CFA) into the footpad or base of the tail.

-

Treatment: Begin treatment with tetrandrine (e.g., 6 mg/kg/day, i.p.) at the onset of clinical signs of arthritis.[21]

-

Assessment of Inflammation: Monitor disease progression by measuring paw swelling (plethysmometry) and scoring clinical signs of arthritis (e.g., erythema, swelling).

-

Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage destruction, and bone erosion.

Immunosuppressive Activities

Tetrandrine has been shown to possess potent immunosuppressive properties, primarily by inhibiting T-cell activation and proliferation.

Mechanism of Action

Tetrandrine inhibits T-cell proliferation by interfering with signaling pathways downstream of T-cell receptor (TCR) and CD28 co-stimulation. This includes the inhibition of the NF-κB and MAPK pathways, which are crucial for T-cell activation.

Experimental Protocols

-

Isolation of T-Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in 96-well plates in the presence of a T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).

-

Treatment: Add various concentrations of tetrandrine to the cell cultures.

-

[³H]-Thymidine Labeling: After 48-72 hours of incubation, pulse the cells with [³H]-thymidine (1 µCi/well) for the final 18 hours of culture.[15][25][26][27]

-

Cell Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

Cardiovascular Activities

Tetrandrine has been traditionally used for the treatment of cardiovascular diseases, and its effects are primarily attributed to its ability to block calcium channels.

Mechanism of Action

Tetrandrine is a non-selective calcium channel blocker, inhibiting both L-type and T-type voltage-dependent calcium channels.[1][9][11] This action leads to vasodilation, a negative inotropic effect (decreased heart muscle contractility), and a negative chronotropic effect (decreased heart rate).[2][28]

Experimental Protocols

-

Animal Model: Use spontaneously hypertensive rats (SHRs) as a model of genetic hypertension.

-

Blood Pressure Measurement: Acclimate the rats to the tail-cuff method for non-invasive blood pressure measurement.

-

Treatment: Administer tetrandrine (e.g., 50-100 mg/kg/day, oral gavage) for a specified duration (e.g., several weeks).[29][30]

-

Data Collection: Measure systolic and diastolic blood pressure and heart rate at regular intervals throughout the study.

-

Tissue Preparation: Isolate aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution.

-

Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Treatment: Add cumulative concentrations of tetrandrine to the organ bath and record the relaxation response.

-

Data Analysis: Calculate the EC50 value for the vasorelaxant effect of tetrandrine.

Conclusion

The alkaloids from Stephania tetrandra, particularly tetrandrine and fangchinoline, exhibit a remarkable spectrum of biological activities with significant therapeutic potential. Their ability to modulate multiple key signaling pathways involved in cancer, inflammation, and immune responses underscores their promise as lead compounds for the development of novel drugs. Further research, including well-designed clinical trials, is warranted to fully elucidate their efficacy and safety in various disease contexts. This technical guide provides a comprehensive overview of the current state of knowledge, offering a valuable resource for researchers and drug development professionals in this exciting field.

References

- 1. Node, Edge and Graph Attributes [emden.github.io]

- 2. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrandrine inhibits electrically induced [Ca2+]i transient in the isolated single rat cardiomyocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrandrine Inhibits Titanium Particle-Induced Inflammatory Osteolysis through the Nuclear Factor- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrandrine enhances radiosensitivity through the CDC25C/CDK1/cyclin B1 pathway in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Attributes | Graphviz [graphviz.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Dot and Graphviz [sheep-thrills.net]

- 12. pure.psu.edu [pure.psu.edu]

- 13. scienceopen.com [scienceopen.com]

- 14. Tetrandrine attenuates left ventricular dysfunction in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Akt Antibody | Cell Signaling Technology [cellsignal.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tetrandrine Ameliorates Rheumatoid Arthritis in Mice by Alleviating Neutrophil Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Tetrandrine alleviates oxaliplatin-induced mechanical allodynia via modulation of inflammation-related genes [frontiersin.org]

- 23. Tetrandrine ameliorated Alzheimer's disease through suppressing microglial inflammatory activation and neurotoxicity in the 5XFAD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tetrandrine alleviates atherosclerosis via inhibition of STING-TBK1 pathway and inflammation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 26. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. cdn.amegroups.cn [cdn.amegroups.cn]

- 29. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Fenfangjine G (Fangchinoline): A Technical Guide to its Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfangjine G, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid predominantly isolated from the root of Stephania tetrandra. Traditionally used in Chinese medicine for its analgesic and anti-inflammatory properties, recent scientific investigations have unveiled a broader spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the molecular targets of Fangchinoline, focusing on its potential applications in oncology, immunology, virology, and neuroprotection. The information presented herein is intended to support further research and drug development efforts.

I. Anticancer Therapeutic Targets

Fangchinoline has demonstrated significant anticancer effects across a variety of tumor cell lines.[1][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell proliferation, survival, metastasis, and apoptosis.[1][5]

A. Core Signaling Pathways Modulated by Fangchinoline

1. PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Fangchinoline has been shown to inhibit this pathway in several cancer cell types. For instance, in breast cancer cells (MDA-MB-231), it decreases the phosphorylation of Akt, a central kinase in this pathway.[1][2] This inhibition leads to downstream effects such as reduced expression of cyclin D1, which is crucial for cell cycle progression. In gallbladder cancer cells, Fangchinoline was found to inhibit the PI3K/Akt/XIAP axis, leading to apoptosis.[6] Similarly, in colon adenocarcinoma, it suppresses the EGFR-PI3K/Akt signaling pathway.[7]

2. FAK/MEK/ERK1/2 Pathway:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. In A549 lung adenocarcinoma cells, Fangchinoline inhibits the phosphorylation of FAK at Tyr397, which subsequently downregulates its downstream effectors, including the FAK-Akt and FAK-MEK-ERK1/2 pathways.[1] This leads to a suppression of both cell proliferation and invasion.[1] Similar effects have been observed in human melanoma cells, where FAK is a key mediator of Fangchinoline's anti-neoplastic effects.[1]

3. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In MDA-MB-231 breast cancer cells, prolonged exposure to Fangchinoline leads to a decrease in NF-κB protein expression and an increase in its inhibitor, IκB.[1] This results in the suppression of NF-κB's transcriptional activity, contributing to the induction of apoptosis.

4. Autophagy via AMPK/mTOR/ULK1 Pathway:

In colorectal cancer cells (HT29 and HCT116), Fangchinoline has been found to induce autophagy.[8] This is achieved through the activation of the AMPK/mTOR/ULK1 signaling pathway.[8] Specifically, it increases the phosphorylation of AMPK and decreases the phosphorylation of mTOR and ULK1.[8]

B. Quantitative Data on Anticancer Effects

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| MDA-MB-231 | Breast Cancer | Proliferation Assay | - | Concentration- and time-dependent inhibition | [1][2] |

| MG63, U20S | Bone Cancer | Proliferation Assay | - | Significant decrease in proliferation | [1] |

| A549 | Lung Cancer | Proliferation & Invasion Assay | - | Suppression of proliferation and invasion | [1] |

| T24, 5637 | Bladder Cancer | Apoptosis & Autophagy Assay | - | Concentration-dependent increase | [1] |

| EC1, ECA109, Kyse450, Kyse150 | Esophageal Squamous Cell Carcinoma | MTT Assay | IC50 | 3.042 µM, 1.294 µM, 2.471 µM, 2.22 µM | [9] |

| HET-1A (normal esophageal) | Normal | MTT Assay | IC50 | 8.93 µM | [9] |

| HEL | Leukemia | Cell Viability Assay | - | Dose- and time-dependent inhibition | [10] |

C. Experimental Protocols

-

Cell Viability and Proliferation (MTT Assay): Cancer cells are seeded in 96-well plates and treated with varying concentrations of Fangchinoline for different time points (e.g., 24, 48, 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Cells are treated with Fangchinoline, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and then incubated with the TUNEL reaction mixture. The presence of apoptotic cells is visualized by fluorescence microscopy.[6]

-

Hoechst Staining: This method is used to visualize nuclear condensation. Cells are treated with Fangchinoline, fixed, and then stained with Hoechst 33342. Nuclear morphology is observed under a fluorescence microscope.[6]

-

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-FAK, FAK, NF-κB, Bcl-2, Bax, caspases). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Invasion and Migration Assays:

-

Wound Healing Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with Fangchinoline, and the closure of the wound is monitored and photographed at different time points.

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains a chemoattractant. After incubation with Fangchinoline, non-invading cells are removed from the upper surface, and the invading cells on the lower surface are fixed, stained, and counted.

-

II. Anti-inflammatory Therapeutic Targets

Fangchinoline exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory response.

A. Molecular Targets

-

Cyclooxygenase (COX): Fangchinoline at a concentration of 100 µM showed a 35% inhibition of cyclooxygenase activity.[11]

-

Interleukin-6 (hIL-6): At a concentration of 4 µM, Fangchinoline demonstrated a 63% inhibition of human IL-6 activity.[11]

-

NLRP3 Inflammasome: A derivative of Fangchinoline has been shown to inhibit IL-1β release by potentially targeting the NLRP3 protein and blocking ASC pyroptosome formation.[12][13]

-

TNF-α and IL-6: In a rat model of rheumatoid arthritis, Fangchinoline treatment significantly reduced serum levels of TNF-α and IL-6.[14]

B. Quantitative Data on Anti-inflammatory Effects

| Target | Assay/Model | Concentration | Inhibition/Effect | Reference |

| Cyclooxygenase | In vitro | 100 µM | 35% inhibition | [11] |

| hIL-6 | In vitro | 4 µM | 63% inhibition | [11] |

| TNF-α | Rheumatoid arthritis rat model | 2 µM | 17.8% reduction | [14] |

| TNF-α | Rheumatoid arthritis rat model | 4 µM | 40.8% reduction | [14] |

| IL-6 | Rheumatoid arthritis rat model | 2 µM | 23.2% reduction | [14] |

| IL-6 | Rheumatoid arthritis rat model | 4 µM | 45.0% reduction | [14] |

| IL-1β | LPS/NIG-induced THP-1 cells (Derivative 6) | IC50 = 3.7 µM | Inhibition of IL-1β release | [12][13] |

C. Experimental Protocols

-

In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of Fangchinoline to inhibit COX-1 and COX-2 is determined using commercially available colorimetric or fluorometric assay kits. The assay measures the peroxidase activity of COX, and the inhibition is calculated by comparing the results with and without the compound.

-

Cytokine Release Assays (ELISA):

-

Cell-based: Immune cells (e.g., macrophages, PBMCs) are stimulated with an inflammatory agent (e.g., LPS). The cells are then treated with Fangchinoline. The concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15]

-

In vivo: Serum samples are collected from animal models of inflammation (e.g., rheumatoid arthritis-induced rats). The levels of circulating cytokines are quantified by ELISA.[14]

-

-

NLRP3 Inflammasome Activation Assay: THP-1 monocytes are differentiated into macrophages and primed with LPS. The cells are then stimulated with a NLRP3 activator (e.g., nigericin) in the presence or absence of Fangchinoline or its derivatives. The release of IL-1β into the supernatant is measured by ELISA or Western blot.[12][13]

III. Antiviral Therapeutic Targets

Fangchinoline has demonstrated antiviral activity against a range of viruses, primarily by interfering with viral entry and replication processes.

A. Molecular Targets

-

Zika Virus (ZIKV): Fangchinoline inhibits ZIKV infection by impeding the early stages of infection, specifically by disrupting virus internalization.[16]

-

Human Immunodeficiency Virus Type 1 (HIV-1): It inhibits HIV-1 replication by interfering with the proteolytic processing of the gp160 envelope protein, which is crucial for the production of infectious virions.[17][18]

-

Coronaviruses (SARS-CoV, SARS-CoV-2, MERS-CoV, HCoV-OC43): Fangchinoline inhibits the replication of these coronaviruses by blocking viral entry.[19][20]

B. Quantitative Data on Antiviral Effects

| Virus | Cell Line/Model | Parameter | Value | Reference |

| HIV-1 (NL4-3, LAI, BaL) | MT-4, PM1 cells | EC50 | 0.8 - 1.7 µM | [17][18] |

C. Experimental Protocols

-

Antiviral Screening Assays:

-

Cell-based HIV-1 Antiviral Screen: MT-4 or PM1 cells are infected with HIV-1 strains in the presence of various concentrations of Fangchinoline. After a period of incubation, the antiviral activity is determined by measuring a viral marker, such as p24 antigen levels in the supernatant, or by assessing cell viability (e.g., using MTT assay to measure protection from virus-induced cell death).[17]

-

ZIKV Inhibition Assay: Cells susceptible to ZIKV (e.g., Vero cells) are infected with the virus and treated with Fangchinoline. Viral replication is quantified by measuring viral RNA levels using qRT-PCR or by detecting viral protein expression via Western blot or immunofluorescence.[16]

-

-

Mechanism of Action Studies:

-

Time-of-Addition Assay: To determine the stage of the viral life cycle affected, the compound is added at different times relative to infection (before, during, or after). This helps to identify whether the compound acts on entry, replication, or egress.[20]

-

Viral Entry/Internalization Assay: Labeled virus particles are incubated with cells in the presence of Fangchinoline. The amount of internalized virus is then quantified to assess the effect on viral entry.[16]

-

Western Blot for Viral Protein Processing: Cells transfected with a plasmid expressing the viral protein of interest (e.g., HIV-1 gp160) are treated with Fangchinoline. The processing of the precursor protein into its mature forms is analyzed by Western blot.[17][18]

-

IV. Neuroprotective Therapeutic Targets

Fangchinoline has shown promise in protecting neurons from oxidative stress-induced damage, a key factor in neurodegenerative diseases.

A. Core Signaling Pathway

Keap1/Nrf2 Axis:

Fangchinoline exerts its neuroprotective effects against glutamate-induced oxidative toxicity by activating the Keap1/Nrf2 antioxidant signaling pathway. It down-regulates the expression of Keap1, which is a negative regulator of Nrf2.[21] This leads to the stabilization and nuclear translocation of Nrf2, which in turn up-regulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[21]

References

- 1. mdpi.com [mdpi.com]

- 2. Fangchinoline inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molecular-targets-modulated-by-fangchinoline-in-tumor-cells-and-preclinical-models - Ask this paper | Bohrium [bohrium.com]

- 6. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Fangchinoline Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy vi . . ." by Matthew H. Bautista, Xiaocong Xiang et al. [digitalcommons.wayne.edu]

- 9. Frontiers | Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis [frontiersin.org]

- 10. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fangchinoline attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fangchinoline inhibits human immunodeficiency virus type 1 replication by interfering with gp160 proteolytic processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Fangchinoline inhibits SARS-CoV-2 and MERS-CoV entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenstatin and its Structural Analogues as Potent Antimitotic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenstatin, a synthetic analogue of the natural product combretastatin A-4, has emerged as a promising class of antimitotic agents.[1] Combretastatin A-4, isolated from the bark of the African bush willow Combretum caffrum, exhibits potent cytotoxicity against a wide range of cancer cell lines by inhibiting tubulin polymerization. However, its clinical utility is hampered by its poor aqueous solubility and propensity to isomerize from the active cis-stilbene to the inactive trans-stilbene configuration.[2]

Phenstatin overcomes the issue of geometric isomerization by replacing the stilbene double bond of combretastatin A-4 with a benzophenone scaffold, thereby locking the molecule in a conformation that mimics the active cis-isomer of combretastatin A-4.[1] This structural modification maintains the potent antimitotic activity while increasing chemical stability. This guide provides a comprehensive overview of phenstatin, its structural analogues, and derivatives, focusing on their synthesis, biological activity, and mechanism of action.

Core Structure and Analogues

The core structure of phenstatin consists of a 3,4,5-trimethoxyphenyl ring (A-ring) and a 3'-hydroxy-4'-methoxyphenyl ring (B-ring) connected by a carbonyl group. Structure-activity relationship (SAR) studies have explored modifications of both aromatic rings and the ketone linker to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Analogues and Derivatives include:

-

Phenstatin Phosphate: A water-soluble prodrug of phenstatin designed to improve bioavailability.[1]

-

Naphthalene Analogues: Replacement of the B-ring with a naphthyl moiety has been shown to be a favorable modification.[3]

-

Phenothiazine Analogues: Incorporation of a phenothiazine A-ring has led to compounds with potent antiproliferative activity.[4]

-

Indole-Linked Chalcone Conjugates: Hybrid molecules combining the phenstatin scaffold with indole and chalcone motifs have demonstrated significant anticancer activity.

-

Isocombretastatin-Oxindole Conjugates: Conjugates of isocombretastatin (a phenstatin isomer) with oxindoles have shown potent tubulin polymerization inhibitory effects.[5]

Quantitative Biological Data

The cytotoxic and tubulin polymerization inhibitory activities of phenstatin and its analogues have been evaluated in numerous studies. The following tables summarize key quantitative data for selected compounds.

Table 1: Cytotoxicity of Phenstatin and its Analogues against Various Cancer Cell Lines (IC50/GI50 in µM)

| Compound | Cell Line | IC50/GI50 (µM) | Reference |

| Phenstatin | K-562 | <0.01 | [6] |

| NCI-H322M | <0.01 | [6] | |

| NCI-H522 | <0.01 | [6] | |

| KM12 | <0.01 | [6] | |

| M14 | <0.01 | [6] | |

| MDA-MB-435 | <0.01 | [6] | |

| Phenothiazine Analogue 21 | COLO 205 | 0.029-0.093 | [4] |

| A498 | 0.029-0.093 | [4] | |

| MCF7 | 0.029-0.093 | [4] | |

| Isocombretastatin-Oxindole 5c | A549 | 0.079 | [5] |

| HT-29 | 0.045 | [5] | |

| Isocombretastatin-Oxindole 5d | A549 | 0.093 | [5] |

| HT-29 | 0.049 | [5] |

Table 2: Tubulin Polymerization Inhibitory Activity of Phenstatin and its Analogues

| Compound | IC50 (µM) | Reference |

| Phenstatin | 15.0 | [6] |

| 2'-Methoxyphenstatin (Metabolite 23) | 3.2 | [6] |

| Isocombretastatin-Oxindole 5c | 1.23 | [5] |

| Isocombretastatin-Oxindole 5d | 1.01 | [5] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of phenstatin and its analogues is the inhibition of microtubule polymerization. They bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of αβ-tubulin heterodimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of downstream cellular events.

Cell Cycle Arrest

Disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, activates the spindle assembly checkpoint. This results in the arrest of the cell cycle at the G2/M phase, preventing cells from proceeding through mitosis.[7]

Induction of Apoptosis

Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis. The disruption of microtubule function is a potent apoptotic stimulus. The apoptotic cascade initiated by phenstatins involves the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, characterized by changes in the expression of Bcl-2 family proteins and the cleavage of downstream targets like PARP.

Experimental Protocols

General Synthesis of Phenstatin Analogues

A common synthetic route to phenstatin and its analogues involves the Friedel-Crafts acylation of a substituted benzene (representing the A-ring) with a substituted benzoyl chloride (representing the B-ring). Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a convenient condensing agent for this reaction.[6]

Detailed Protocol for the Synthesis of Phenstatin (as an example):

-

A solution of 3,4,5-trimethoxybenzoic acid in an appropriate solvent (e.g., dichloromethane) is treated with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

-

In a separate flask, 3-hydroxy-4-methoxy-toluene is dissolved in a suitable solvent.

-

The freshly prepared 3,4,5-trimethoxybenzoyl chloride is added to the solution of 3-hydroxy-4-methoxy-toluene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of dilute acid and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure phenstatin.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into the microtubules as they form allows for the real-time monitoring of polymerization by measuring the increase in fluorescence.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole)

-

Test compounds and control inhibitors (e.g., colchicine)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of tubulin in G-PEM buffer.

-

Prepare serial dilutions of the test compounds in G-PEM buffer.

-

In a 96-well black microplate, add the test compound dilutions.

-

Prepare a tubulin polymerization reaction mixture containing tubulin, G-PEM buffer, glycerol, and DAPI.

-

Initiate the polymerization by adding the reaction mixture to the wells containing the test compounds.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm) at regular intervals for a specified duration (e.g., 60 minutes).

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.[8][9]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Acetic acid solution (1%)

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Remove the unbound dye by washing the plates with 1% acetic acid.

-

Allow the plates to air dry completely.

-

Solubilize the protein-bound dye by adding Tris base solution to each well.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.[3]

Conclusion and Future Directions

Phenstatin and its structural analogues represent a robust class of antimitotic agents with significant potential for anticancer drug development. Their stable benzophenone core, which mimics the active conformation of combretastatin A-4, provides a solid foundation for further medicinal chemistry efforts. The primary mechanism of action, inhibition of tubulin polymerization, is a well-validated and effective strategy for targeting rapidly proliferating cancer cells.

Future research in this area should focus on:

-

Improving Pharmacokinetic Properties: Further modifications to enhance aqueous solubility, metabolic stability, and oral bioavailability are crucial for clinical translation.

-

Overcoming Drug Resistance: Investigating the efficacy of phenstatin analogues in multidrug-resistant cancer models is an important area of exploration.

-

Combination Therapies: Evaluating the synergistic effects of phenstatin derivatives with other anticancer agents, including those with different mechanisms of action, could lead to more effective treatment regimens.

-

Targeted Delivery: The development of drug delivery systems to specifically target phenstatins to tumor tissues could enhance their therapeutic index and reduce off-target toxicities.

The continued exploration of the rich chemical space around the phenstatin scaffold holds great promise for the discovery of novel and more effective anticancer therapeutics.

References

- 1. Naphthalene combretastatin analogues: synthesis, cytotoxicity and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Synthesis and anticancer activity of analogues of phenstatin, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 6. zellx.de [zellx.de]

- 7. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Bisbenzylisoquinoline Alkaloids: From Biosynthesis to Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzylisoquinoline alkaloids (BBDIAs) represent a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae, Berberidaceae, Ranunculaceae, and Monimiaceae families.[1] These compounds are characterized by a core structure of two benzyltetrahydroisoquinoline units linked together by one or more ether bridges, and occasionally carbon-carbon bonds.[1] The linkage patterns between the two isoquinoline moieties—classified as head-to-head, tail-to-tail, or head-to-tail—give rise to the vast structural diversity observed in this alkaloid class.[1] Prominent examples of BBDIAs include tetrandrine, dauricine, liensinine, isoliensinine, and neferine, each of which has garnered significant scientific interest due to their broad spectrum of pharmacological activities.[1][2]

This technical guide provides a comprehensive overview of the current state of research on bisbenzylisoquinoline alkaloids, covering their biosynthesis, multifaceted pharmacological properties with a focus on quantitative data, detailed experimental methodologies for key assays, and the signaling pathways through which they exert their effects.

Biosynthesis of Bisbenzylisoquinoline Alkaloids

The biosynthesis of bisbenzylisoquinoline alkaloids is a complex enzymatic process that originates from the amino acid L-tyrosine. The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[3][4] A stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the central precursor, (S)-norcoclaurine.[4]

Subsequent enzymatic modifications, including hydroxylation and O-methylation, lead to the formation of various benzylisoquinoline monomers. The dimerization of these monomers, often through oxidative coupling reactions catalyzed by cytochrome P450 enzymes of the CYP80 family, results in the formation of the characteristic bisbenzylisoquinoline scaffold.[5]

Pharmacological Activities and Quantitative Data

Bisbenzylisoquinoline alkaloids exhibit a wide array of pharmacological effects, making them promising candidates for drug development. Their therapeutic potential spans anticancer, anti-inflammatory, cardiovascular, and neuroprotective applications.

Anticancer Activity

Several BBDIAs have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Phaeanthine | HeLa (Cervical Cancer) | 8.11 ± 0.04 µM | [5] |

| Neferine | Multidrug-Resistant Tumor Cells | Low µM range | [6] |

| Liensinine | Gastric Cancer Cells | - | [7] |

| Isoliensinine | Triple-Negative Breast Cancer (TNBC) Cells | 10-40 µM (induces G1 arrest and apoptosis) | [8] |

| Tetrandrine | In combination with Vincristine in MCF-7 MDR cells | Potentiates apoptosis | [9] |

Anti-inflammatory Activity

BBDIAs have shown significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

| Alkaloid | Model | Effect | Quantitative Data | Reference |

| Fangchinoline | SAC-stimulated human PBMCs | Inhibition of IL-1β and TNF-α production | >90% inhibition at 10 µg/mL | [10] |

| Isotetrandrine | SAC-stimulated human PBMCs | Inhibition of IL-1β and TNF-α production | >90% inhibition at 10 µg/mL | [10] |

| Liensinine | LPS-induced RAW 264.7 cells | Inhibition of nitric oxide release | IC50 5.02 µM | [11] |

| Isoliensinine | LPS-induced RAW 264.7 cells | Inhibition of nitric oxide release | IC50 4.36 µM | [11] |

| Neferine | LPS-induced RAW 264.7 cells | Inhibition of nitric oxide release | IC50 4.13 µM | [11] |

Cardiovascular Effects

Certain BBDIAs possess significant cardiovascular pharmacological effects, including antihypertensive and antiarrhythmic actions.

| Alkaloid | Activity | Model | Observations | Reference |

| Tetrandrine | Antihypertensive | Experimental hypertensive animals and patients | Vasodilatory properties, inhibition of Ca2+ channels | [2][7][12] |

| Dauricine | Antiarrhythmic | Experimental arrhythmic models and patients | Blocks Na+, K+, and Ca2+ ion currents | [2] |

| Neferine | Antiarrhythmic, Antihypertensive | Various models | Calcium channel blocking activity | [2][13] |

| Isoliensinine | Vasorelaxant | Isolated smooth muscle | IC50 of 3.504 µM for KCl-induced contraction | [8] |

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of BBDIAs, with mechanisms involving the inhibition of cholinesterases and modulation of neuronal signaling pathways.

| Alkaloid | Activity | Assay | IC50 Value | Reference |

| Isoliensinine | Acetylcholinesterase inhibition | Rat brain tissue | 6.82 ± 0.25 µM | [8] |

| Isoliensinine | Butyrylcholinesterase inhibition | Rat plasma | 15.51 ± 2.20 µM | [8] |

Key Signaling Pathways Modulated by Bisbenzylisoquinoline Alkaloids

The diverse pharmacological activities of BBDIAs are attributed to their ability to modulate critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Liensinine has been shown to inhibit the growth of gastric cancer cells by suppressing this pathway.[7]

TGF-β1/Smad2/3 Pathway

The Transforming growth factor-beta (TGF-β) signaling pathway, particularly the Smad2/3 branch, is involved in fibrosis and cell proliferation. Tetrandrine has been found to inhibit hypertrophic scar fibroblasts by inducing the inhibitory Smad7 and decreasing Smad2, thereby interfering with TGF-β1 signaling.[2]

MAPK/NF-κB Pathway

The Mitogen-activated protein kinase (MAPK) and Nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Neferine has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of both MAPK (p38, JNK, ERK) and NF-κB signaling.[12][13]

Experimental Protocols

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell lysate. It allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation, which is critical for studying signaling pathways.

Procedure:

-

Protein Extraction: Lyse treated and control cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p65, total p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

Bisbenzylisoquinoline alkaloids represent a promising class of natural products with a remarkable range of pharmacological activities. Their potential as anticancer, anti-inflammatory, cardiovascular, and neuroprotective agents is well-documented in preclinical studies. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, TGF-β/Smad, and MAPK/NF-κB, provides a strong rationale for their further development as therapeutic agents.

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are needed to validate the efficacy and safety of these alkaloids in relevant animal models of human diseases. Secondly, structure-activity relationship (SAR) studies will be crucial for the rational design of more potent and selective semi-synthetic derivatives. Finally, further investigation into the pharmacokinetics and bioavailability of these compounds is essential to optimize their delivery and therapeutic potential. The continued exploration of bisbenzylisoquinoline alkaloids holds great promise for the discovery of novel and effective treatments for a variety of human ailments.

References

- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of tetrandrine on the TGF-β-induced smad signal transduction pathway in human hypertrophic scar fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FM0807 decelerates experimental arthritis progression by inhibiting inflammatory responses and joint destruction via modulating NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual function of the PI3K-Akt-mTORC1 axis in myelination of the peripheral nervous system | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Neferine Exerts Antioxidant and Anti-Inflammatory Effects on Carbon Tetrachloride-Induced Liver Fibrosis by Inhibiting the MAPK and NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Action and mechanisms of neferine in inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Fenfangjine G: A Potential Therapeutic Agent in Nephrotic Syndrome

CAS Number: 205533-81-9

Chemical Formula: C₂₂H₂₇NO₈

Molecular Weight: 433.46 g/mol

Chemical Structure